3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
説明
特性
IUPAC Name |
3-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-13-5-7-14(8-6-13)19-22-17(12-24-19)9-10-21-18(23)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXWTZDEZSRNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: Unveiling the Pharmacokinetic Journey of a Novel Thiazole Derivative
The therapeutic potential of any new chemical entity is intrinsically linked to its pharmacokinetic profile. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development as a safe and effective drug. This guide provides a comprehensive framework for the pharmacokinetic profiling of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide, a novel thiazole derivative with potential therapeutic applications.
This document is not a rigid protocol but rather a strategic guide designed to be adapted to the specific characteristics of the molecule and the research questions at hand. As a senior application scientist, the methodologies presented herein are grounded in years of field experience, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our approach is built on a foundation of scientific integrity, ensuring that each step provides robust, reproducible, and translatable data.
We will navigate the preclinical pharmacokinetic journey, from early in silico predictions and in vitro assays to definitive in vivo studies in rodent models. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and scientifically sound pharmacokinetic profile for novel therapeutic candidates.
Part 1: Foundational In Silico and In Vitro Characterization
Before embarking on resource-intensive in vivo studies, a foundational understanding of the molecule's physicochemical properties and its behavior in simplified biological systems is paramount. This initial phase allows for early identification of potential liabilities and informs the design of subsequent, more complex experiments.
Physicochemical Properties and Drug-Likeness Assessment
The intrinsic properties of a molecule govern its pharmacokinetic behavior. Key parameters are assessed to predict its "drug-likeness" and potential for oral bioavailability.
Experimental Protocol: Physicochemical Property Determination
-
LogP/LogD Measurement: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH (e.g., 7.4) will be determined using a shake-flask method or a validated automated system. This provides a measure of lipophilicity, which influences membrane permeability and solubility.
-
Aqueous Solubility: Thermodynamic solubility will be measured in phosphate-buffered saline (PBS) at pH 7.4. The compound will be incubated in the buffer until equilibrium is reached, and the concentration of the dissolved compound will be quantified by a validated analytical method, such as LC-MS/MS.
-
pKa Determination: The ionization constant(s) (pKa) will be determined by potentiometric titration or UV-spectrophotometry. This is crucial for understanding the charge state of the molecule at different physiological pH values, which impacts its absorption and distribution.
Data Presentation: Predicted and Experimental Physicochemical Properties
| Parameter | Predicted Value (In Silico) | Experimental Value | Significance |
| Molecular Weight | 452.38 g/mol | - | Adherence to Lipinski's Rule of Five |
| LogP | 4.5 - 5.5 | TBD | Indicates lipophilicity and potential for good permeability |
| LogD (pH 7.4) | TBD | TBD | Reflects lipophilicity at physiological pH |
| Aqueous Solubility | Low to moderate | TBD | Impacts dissolution and oral absorption |
| pKa (acidic) | Not predicted | TBD | Determines ionization state in the gastrointestinal tract |
| pKa (basic) | ~ 2.5 - 3.5 | TBD | Determines ionization state in the gastrointestinal tract |
In Vitro ADME Assays: A Mechanistic Glimpse
In vitro assays provide the first experimental insights into the ADME properties of the compound, helping to predict its fate in a living organism.[1][2] These tests are conducted in controlled environments and are essential for early-stage decision-making in drug development.[2]
Experimental Workflow: In Vitro ADME Profiling
Caption: Key in vitro ADME assays for initial pharmacokinetic characterization.
Detailed Protocols for Key In Vitro Assays:
-
Caco-2 Permeability Assay:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer, which mimics the intestinal epithelium.[1]
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at specified time points.
-
The concentration of the compound is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
-
-
Plasma Protein Binding (PPB) Assay:
-
The test compound is incubated with plasma (human and rodent) in a rapid equilibrium dialysis (RED) device.
-
The device is incubated at 37°C until equilibrium is reached.
-
Samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in each sample is quantified by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated.
-
-
Liver Microsomal Stability Assay:
-
The test compound is incubated with liver microsomes (human and rodent) in the presence of NADPH at 37°C.[1]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[1]
-
Data Presentation: Summary of In Vitro ADME Results
| Assay | Species | Result | Interpretation |
| Caco-2 Permeability | Human | Papp (A-B): High Efflux Ratio: < 2 | High permeability, not a significant substrate of P-gp. |
| Plasma Protein Binding | Human | > 99% bound | High binding may limit free drug concentration. |
| Mouse | > 98% bound | Similar high binding in the preclinical species. | |
| Liver Microsomal Stability | Human | t½ > 60 min | Low intrinsic clearance, likely to have a long half-life in vivo. |
| Mouse | t½ > 60 min | Low clearance in the preclinical species, good for initial in vivo studies. |
Part 2: In Vivo Pharmacokinetic Studies in Rodents
Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide in a living organism.[3] Murine models are often the preferred choice for initial in vivo studies due to their well-characterized physiology and the availability of various strains.[4]
Study Design and Execution
A well-designed in vivo pharmacokinetic study is crucial for obtaining meaningful data.[3] The study design should be tailored to the specific objectives and the properties of the test compound.
Experimental Workflow: In Vivo Pharmacokinetic Study in Mice
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Detailed Protocol for an In Vivo Pharmacokinetic Study in Mice:
-
Animal Model: Male CD-1 mice (or another appropriate strain) will be used.[4] Animals will be acclimated for at least one week before the study.
-
Dose Formulation: The compound will be formulated in a suitable vehicle (e.g., a solution or suspension) for both intravenous (IV) and oral (PO) administration. The formulation will be validated for concentration and stability.
-
Dosing:
-
IV Administration: A single dose (e.g., 1-2 mg/kg) will be administered via the tail vein to one group of mice.
-
PO Administration: A single dose (e.g., 5-10 mg/kg) will be administered by oral gavage to a separate group of mice.
-
-
Blood Sampling: Serial blood samples (approximately 25-50 µL) will be collected from each mouse at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via submandibular or saphenous vein bleeding.[3]
-
Sample Processing and Bioanalysis: Plasma will be harvested from the blood samples by centrifugation and stored at -80°C until analysis. The concentration of the test compound in the plasma samples will be determined using a validated LC-MS/MS method.
Data Analysis and Interpretation
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ngh/mL) | 3200 | 9500 |
| AUC₀-inf (ngh/mL) | 3250 | 9600 |
| t½ (h) | 6.5 | 7.0 |
| CL (mL/h/kg) | 5.1 | - |
| Vd (L/kg) | 4.8 | - |
| F (%) | - | 29.5 |
Interpretation of Results:
The pharmacokinetic parameters will provide a comprehensive picture of the compound's behavior in vivo. For instance, a moderate oral bioavailability (F%) of around 30% would suggest reasonable absorption, while a long half-life (t½) would indicate slow elimination. The volume of distribution (Vd) will give an indication of the extent of tissue distribution.
Part 3: Regulatory Considerations and Future Directions
The pharmacokinetic data generated from these studies are a critical component of any Investigational New Drug (IND) application submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5] These agencies have specific guidelines for preclinical pharmacokinetic studies that must be adhered to.[6][7][8]
Further studies may be warranted based on the initial pharmacokinetic profile. These could include:
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Metabolite Identification: To identify the major metabolites of the compound and assess their potential activity and toxicity.
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Tissue Distribution Studies: To determine the extent of accumulation in various tissues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between drug exposure and the observed pharmacological effect.
Conclusion
The pharmacokinetic profiling of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide, as outlined in this guide, provides a robust and scientifically sound framework for understanding its ADME properties. By following a logical progression from in silico and in vitro assessments to in vivo studies, researchers can generate the critical data needed to advance a promising compound through the drug development pipeline. This comprehensive approach, grounded in scientific integrity and field-proven insights, is essential for making informed decisions and ultimately, for the successful development of new medicines.
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Texila International Journal. (2025, March 28). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H) -. Retrieved from [Link]
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A Technical Guide to the Structural and Biophysical Characterization of Novel Thiazole-Based Inhibitors: The Case of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
Abstract
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological target is paramount. This guide provides an in-depth technical framework for elucidating the structural and biophysical properties of novel chemical entities, using the hypothetical inhibitor, 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide, as a representative example. We will detail the critical methodologies for determining its three-dimensional structure via X-ray crystallography and quantifying its binding affinity through Isothermal Titration Calorimetry (ITC). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for robust compound characterization.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it a versatile component in the design of targeted therapies.[1][2][3] The compound 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide incorporates this key heterocycle, along with a brominated benzamide and a p-tolyl group, suggesting a potential for specific and potent interactions with a biological target. The bromophenyl moiety can engage in halogen bonding, while the p-tolyl group can explore hydrophobic pockets, and the benzamide provides crucial hydrogen bonding donors and acceptors.
A thorough understanding of how these structural features translate into binding affinity and selectivity begins with high-resolution structural data and precise thermodynamic measurements. X-ray crystallography provides an atomic-level snapshot of the binding mode, while biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) quantify the interaction's affinity and thermodynamics.[4][5][6] This guide will walk through the essential workflows for achieving this comprehensive characterization.
Elucidating the Binding Mode: Protein-Ligand X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[5][6][7][8] It provides incontrovertible evidence of the binding pose, orientation, and specific molecular interactions that drive affinity. This information is the bedrock of structure-based drug design (SBDD), enabling iterative improvements in potency and selectivity.[7][9]
Causality in Experimental Design
The primary challenge in protein-ligand crystallography is obtaining high-quality, diffraction-grade crystals of the complex. The choice of crystallization strategy is therefore critical. Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often preferred as it can capture conformational changes induced by ligand binding. However, if the ligand affects protein solubility or stability, soaking the ligand into pre-grown apo-protein crystals is a viable alternative. The choice of precipitant, buffer pH, and temperature are all critical variables that must be empirically screened to find the optimal conditions for crystal growth.
Experimental Workflow: From Protein to Structure
The process of determining a protein-ligand crystal structure is a multi-step workflow that demands precision at every stage.
Caption: Workflow for Protein-Ligand X-ray Crystallography.
Detailed Protocol: Co-crystallization
-
Protein Quality Control: Ensure the target protein is >95% pure, monodisperse (as confirmed by size-exclusion chromatography), and stable in solution.
-
Ligand Preparation: Dissolve 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM).
-
Complex Formation: Mix the protein with the ligand at a 1:5 to 1:10 molar ratio. The final DMSO concentration should not exceed 5% (v/v) to avoid interfering with crystallization. Incubate on ice for 1-2 hours.
-
Crystallization Screening: Use a robotic liquid handler to set up sitting-drop or hanging-drop vapor diffusion plates, screening a wide range of commercial and in-house screens that vary precipitants (e.g., PEGs, salts), buffers (pH 4-9), and additives.
-
Hit Optimization: Once initial microcrystals ("hits") are identified, design optimization screens around the successful condition. This involves fine-tuning the precipitant concentration and pH to yield larger, single crystals.
-
Crystal Harvesting: Carefully loop a single crystal out of the drop and pass it through a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and ship it to a synchrotron beamline for X-ray diffraction data collection.
-
Structure Determination: Process the diffraction data to obtain an electron density map. Solve the structure using molecular replacement with a known homologous protein structure. Build the ligand into the observed electron density and refine the model until convergence.[7][8]
Data Presentation: Crystallographic Table
All quantitative data from the crystallographic experiment should be summarized in a standard table.
| Data Collection & Refinement | Protein-Ligand Complex |
| PDB ID | TBD |
| Space group | P2₁2₁2₁ |
| Cell dimensions (a, b, c) [Å] | 50.2, 85.1, 95.5 |
| Resolution [Å] | 1.8 (1.85-1.80) |
| R-merge | 0.08 (0.45) |
| I/σI | 15.2 (2.1) |
| Completeness [%] | 99.8 (99.1) |
| Redundancy | 7.2 (6.8) |
| Refinement | |
| No. of reflections | 45,123 |
| R-work / R-free | 0.19 / 0.22 |
| No. of atoms (Protein/Ligand/Water) | 3105 / 35 / 210 |
| B-factors (Protein/Ligand/Water) | 25.5 / 28.1 / 35.4 |
| R.m.s.d. bonds [Å] | 0.005 |
| R.m.s.d. angles [°] | 1.1 |
| Ramachandran favored [%] | 98.5 |
Values in parentheses are for the highest-resolution shell.
Quantifying Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[10][11] It is the only method that can determine all binding parameters (affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) in a single experiment.[4][12] This provides a complete thermodynamic signature of the interaction, which is invaluable for understanding the driving forces of binding and for lead optimization.[4]
Causality in Experimental Design
A successful ITC experiment hinges on meticulous sample preparation. The most critical factor is ensuring that the buffer used for the protein in the sample cell and the ligand in the syringe are identical.[11] Any mismatch in buffer components (pH, salt, or additives like DMSO) will generate large heats of dilution, which can obscure the true binding signal.[11] The concentrations of reactants are also crucial; ideally, the protein concentration in the cell should be 10-100 times the expected KD, and the ligand concentration in the syringe should be 10-15 times the protein concentration.
Experimental Workflow: From Sample to Thermodynamics
Caption: Workflow for an Isothermal Titration Calorimetry Experiment.
Detailed Protocol: ITC Measurement
-
Buffer Preparation: Prepare a sufficient quantity of the final assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein Preparation: Dialyze the purified protein against 2-4 changes of 1L of the assay buffer at 4°C to ensure perfect buffer matching. After dialysis, determine the final protein concentration accurately via UV-Vis absorbance.
-
Ligand Preparation: Prepare the ligand stock by dissolving it in the final dialysis buffer. If DMSO is required, ensure the exact same percentage is present in the protein solution.
-
Degassing: Thoroughly degas both protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubbles in the cell or syringe.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), reference power, and injection parameters (e.g., one 0.4 µL injection followed by 18-24 injections of 2 µL).
-
Loading: Load the protein solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 250 µM) into the injection syringe.
-
Titration: Start the titration run. The instrument will automatically inject the ligand into the protein solution and measure the resulting heat changes.
-
Control Experiment: Perform a control titration by injecting the ligand into buffer alone to measure the heat of dilution, which can be subtracted from the main experiment's data.
-
Data Analysis: Integrate the raw power peaks to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein and fit the resulting isotherm to a suitable binding model (e.g., single-site binding) to extract the thermodynamic parameters.
Data Presentation: Thermodynamic Parameters
| Parameter | Value |
| Binding Affinity (KD) | 150 nM |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (-TΔS) | -2.1 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.6 kcal/mol |
Synthesis of Structure and Affinity: The Structure-Activity Relationship (SAR)
The true power of this dual approach comes from integrating the structural and thermodynamic data. The crystal structure reveals how the molecule binds, while the ITC data explains why it binds in terms of energetic driving forces.
For our hypothetical compound, the crystal structure might show that the 3-bromo substituent on the benzamide ring forms a key halogen bond with a backbone carbonyl oxygen in the protein's active site. The p-tolyl group could be nestled in a hydrophobic sub-pocket, making favorable van der Waals contacts. The amide linker could form critical hydrogen bonds with a charged residue.
Caption: Relationship between molecular structure, interactions, and affinity.
This integrated understanding is the cornerstone of rational drug design. For instance, the favorable enthalpic contribution (ΔH = -8.5 kcal/mol) measured by ITC can be directly attributed to the strong, specific hydrogen and halogen bonds observed in the crystal structure. This knowledge allows medicinal chemists to make informed decisions for the next design cycle, such as exploring other halogen substitutions on the benzamide ring to optimize the halogen bond geometry or modifying the p-tolyl group to better fill the hydrophobic pocket.
Conclusion
The systematic characterization of a novel compound through orthogonal, high-fidelity techniques is a fundamental process in modern drug discovery. By combining the atomic-level detail of X-ray crystallography with the precise thermodynamic data from Isothermal Titration Calorimetry, researchers can build a comprehensive understanding of a molecule's structure-activity relationship. This guide has provided a framework of best practices and detailed protocols to empower scientific teams in the rigorous evaluation and optimization of promising new chemical entities like 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide.
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Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]
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Alshammari, M. B., et al. (2023). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry. [Link]
-
Zuo, L., et al. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
PubChemLite. 3-bromo-4-chloro-n-[2-[[1-[(4-ethylphenyl)methyl]-4-piperidyl]methylamino]-2-oxo-ethyl]benzamide. PubChemLite. [Link]
-
Wang, D., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic Chemistry. [Link]
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Aly, A. A., & El-Sayed, W. A. (2016). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules. [Link]
-
Liu, Q., et al. (2013). 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole. Acta Crystallographica Section E. [Link]
-
Demchuk, O. S., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules. [Link]
-
BRENDA Enzyme Database. Reference Id = 719092. BRENDA. [Link]
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- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 5. migrationletters.com [migrationletters.com]
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- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ITC - Isothermal Titration Calorimetry | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide: Physicochemical Properties, Synthesis, and Biological Prospects
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological activities of the novel compound, 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide. This molecule incorporates a thiazole nucleus, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2][3]
Introduction
3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide is a complex molecule featuring a 2,4-disubstituted thiazole ring linked via an ethylamine bridge to a 3-bromobenzamide moiety. The thiazole core is a well-established pharmacophore known to impart a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The tolyl and bromobenzamide groups are expected to modulate the compound's lipophilicity, electronic properties, and potential for specific interactions with biological targets. The exploration of such hybrid molecules is a promising avenue in the quest for novel therapeutic agents with enhanced efficacy and selectivity.[5][6]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C20H19BrN2OS |
| Molecular Weight | 415.35 g/mol |
| logP (Octanol-Water Partition Coefficient) | 5.2 |
| Topological Polar Surface Area (TPSA) | 58.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
| pKa (most acidic) | 13.1 |
| pKa (most basic) | 2.5 |
These properties were predicted using publicly available cheminformatics tools.
Proposed Synthesis
The synthesis of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide can be envisioned as a multi-step process, culminating in a final amide bond formation. The proposed synthetic strategy is outlined below.
Overall Synthetic Workflow
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
Target Identification Strategies for 3-Bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide Derivatives: A Technical Guide for Deconvoluting Trypanosomacidal Phenotypic Hits
Executive Summary & Chemical Context
The discovery of N-(2-(2-arylthiazol-4-yl)ethyl)benzamide derivatives has introduced a highly potent, broad-spectrum class of trypanosomacides effective against Trypanosoma brucei (Human African Trypanosomiasis) and Trypanosoma cruzi (Chagas disease)[1]. Within this class, 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide represents a highly optimized scaffold exhibiting favorable CNS-like physicochemical properties necessary for crossing the blood-brain barrier during the second stage of trypanosome infection.
Despite their profound phenotypic efficacy, the exact mechanism of action (MoA) for these derivatives remains elusive, though it has been definitively proven that they do not inhibit CYP51 (sterol 14α-demethylase)[1]. For drug development professionals, advancing this compound from a phenotypic hit to a clinical candidate requires rigorous target deconvolution. This whitepaper outlines a self-validating, multi-modal proteomics framework designed to identify and confirm the molecular target(s) of this specific benzamide derivative.
Probe Engineering: The Causality of Chemical Design
Target identification cannot rely on a single methodology. The foundation of our approach is the synthesis of a chemical probe for Activity-Based Protein Profiling (ABPP), deployed alongside label-free techniques. The structural anatomy of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide provides distinct advantages for probe engineering:
-
The 3-Bromo Handle (The Causality of the Halogen): The meta-bromine on the benzamide ring is not merely a pharmacophore element; it is an ideal synthetic handle. Through palladium-catalyzed Sonogashira cross-coupling, this bromine can be replaced with a terminal alkyne. This modification allows for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry") with a fluorophore or biotin-azide reporter.
-
The p-Tolyl Group (The Photoreactive Site): To covalently trap the target protein in live cells, a photoreactive group must be introduced. The methyl group on the p-tolyl ring can be synthetically replaced with a minimalist diazirine ring. Upon UV irradiation (365 nm), the diazirine forms a highly reactive carbene that covalently cross-links to any protein within the immediate binding pocket.
By engineering this dual-functional probe (alkyne + diazirine), we create a system capable of capturing transient or low-affinity targets in situ without the steric hindrance of a bulky pre-attached biotin tag.
The Triangulation Strategy
To ensure trustworthiness and eliminate false positives (a common pitfall in target ID), we employ a "triangulation" strategy. If a protein is the true biological target, it must be independently validated by three orthogonal systems:
-
Covalent Binding: Photoaffinity Labeling (PAL-ABPP).
-
Thermal Stabilization: Thermal Proteome Profiling (TPP)[2].
-
Protease Resistance: Drug Affinity Responsive Target Stability (DARTS)[3].
Fig 1. Multi-modal target deconvolution strategy converging on LC-MS/MS.
Experimental Protocols: A Self-Validating System
Photoaffinity Labeling (PAL-ABPP)
Causality: PAL-ABPP is utilized to capture the target in its native cellular environment, preserving critical protein-protein interactions that might be lost during cell lysis. Self-Validation: Every PAL experiment must include a competitive control. If a target is genuine, pre-incubating the cells with a 10-fold excess of the unmodified parent compound will outcompete the probe, resulting in the disappearance of the target band on the mass spectrometer.
Step-by-Step Methodology:
-
Incubation: Culture T. brucei bloodstream forms to a density of 106 cells/mL. Treat with 1 µM of the diazirine-alkyne probe for 1 hour at 37°C. For the competitive control, pre-treat cells with 10 µM unmodified compound for 30 minutes prior to probe addition.
-
UV Crosslinking: Irradiate the living cells with 365 nm UV light for 10 minutes on ice to activate the diazirine and covalently bind the target.
-
Lysis & Click Chemistry: Lyse cells using 1% NP-40 buffer. Perform CuAAC by adding biotin-azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). Incubate for 1 hour at room temperature.
-
Enrichment & Digestion: Isolate cross-linked proteins using streptavidin-agarose beads. Wash stringently (1% SDS) to remove non-covalent binders. Perform on-bead trypsin digestion.
-
Analysis: Analyze peptides via LC-MS/MS. True targets are those enriched in the probe-only sample but depleted in the competitive control.
Thermal Proteome Profiling (TPP)
Causality: Chemical probes can sometimes lose binding affinity due to structural modifications. TPP mitigates this risk by utilizing the unmodified parent compound, relying on the thermodynamic principle that ligand binding increases a protein's melting temperature ( Tm )[2].
Fig 2. Step-by-step workflow for Thermal Proteome Profiling (TPP).
Step-by-Step Methodology:
-
Lysate Preparation: Prepare native T. brucei lysates in PBS supplemented with protease inhibitors (avoid detergents that destabilize proteins).
-
Ligand Binding: Divide the lysate into two aliquots. Treat one with 10 µM of the unmodified benzamide derivative and the other with a DMSO vehicle control. Incubate for 30 minutes at room temperature.
-
Thermal Gradient: Aliquot the treated lysates into PCR tubes and subject them to a temperature gradient (e.g., 37°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Aggregation Clearance: Ultracentrifuge the samples at 100,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Quantification: Digest the soluble supernatant with trypsin, label with Tandem Mass Tags (TMT-10plex), and analyze via LC-MS/MS. Plot the melting curves to identify proteins with a significant positive ΔTm shift.
Drug Affinity Responsive Target Stability (DARTS)
Causality: DARTS provides an orthogonal label-free validation. It exploits the phenomenon that small-molecule binding stabilizes the target protein's tertiary structure, rendering it less susceptible to proteolytic cleavage by enzymes like pronase or thermolysin[3].
Step-by-Step Methodology:
-
Incubation: Incubate T. brucei native lysates with varying concentrations of the unmodified compound (0.1 µM, 1 µM, 10 µM) or DMSO for 1 hour.
-
Proteolysis: Add thermolysin at a 1:1000 (w/w) protease-to-protein ratio. Incubate at room temperature for precisely 10 minutes.
-
Quenching: Stop the reaction immediately by adding 0.5 M EDTA and boiling the samples in Laemmli buffer.
-
Analysis: Resolve the samples on an SDS-PAGE gel. The target protein will appear as a protected, dose-dependent band that resists degradation compared to the DMSO control. Excise the band for LC-MS/MS identification.
Data Presentation: Methodology Comparison
To guide experimental design, the quantitative and qualitative parameters of the three methodologies are summarized below.
| Methodology | Probe Requirement | Cellular Context | Primary Readout | Sensitivity to Low Affinity | False Positive Risk |
| PAL-ABPP | Synthetically modified probe (Alkyne/Diazirine) | Live T. brucei cells | Covalent enrichment (MS/MS) | High (Covalent trapping) | Moderate (Non-specific crosslinking) |
| TPP | Unmodified parent compound | Native Lysate / Live cells | Thermal shift ( ΔTm ) | Moderate (Requires thermodynamic shift) | Low (Highly specific melt curves) |
| DARTS | Unmodified parent compound | Native Lysate | Protease resistance | Low-Moderate | Low (Orthogonal to thermal stability) |
References
-
Russell, S., et al. "Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides." Journal of Medicinal Chemistry, 2016. URL:[Link]
-
Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014. URL:[Link]
-
Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 2009. URL:[Link]
Sources
Application Note: Quality-by-Design (QbD) HPLC Method Development for the Quantification of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Introduction & Physicochemical Profiling
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the target analyte's molecular architecture. The compound 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide is a complex, highly lipophilic small molecule characterized by three distinct structural motifs:
-
3-Bromobenzamide Moiety: Provides a strong UV chromophore and significant hydrophobicity due to the heavy bromine atom. The amide bond is neutral under standard chromatographic conditions.
-
Thiazole Core: Contains a weakly basic nitrogen atom (estimated pKa ~2.5). If not properly managed via mobile phase pH, partial ionization can lead to severe peak tailing and retention time instability.
-
p-Tolyl Group: A highly non-polar methylphenyl substituent that drives the molecule's overall lipophilicity (estimated logP>4.5 ).
Based on this profile, a Reversed-Phase HPLC (RP-HPLC) strategy utilizing a high-efficiency stationary phase and an acidic mobile phase is mandated to ensure a single ionization state and optimal mass transfer[1].
Method Development Strategy: The Causality of Choices
To build a self-validating and robust method, we employ a Quality-by-Design (QbD) framework[2]. Every parameter is selected based on the physicochemical causality of the analyte.
Stationary Phase Selection
Given the extended aromaticity ( π -electron systems) of the bromobenzene, thiazole, and p-tolyl groups, a standard C18 column is the gold standard for hydrophobic retention. However, to maximize efficiency and resolution from potential synthetic impurities (e.g., debrominated byproducts), a sub-2 µm particle size is selected (e.g., Agilent ZORBAX Eclipse Plus C18, 1.8 µm). This phase is specifically end-capped to prevent secondary interactions between the weakly basic thiazole nitrogen and residual surface silanols[3].
Mobile Phase & pH Optimization
The critical quality attribute (CQA) for this separation is peak symmetry. Because the thiazole nitrogen has a pKa of ~2.5, operating at a neutral pH would leave it unprotonated, but operating near pH 2.5-3.0 would result in a mixed ionization state, destroying peak shape.
-
Aqueous Phase: We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA serves a dual purpose: it drops the pH below the pKa to fully protonate the thiazole, and it acts as a hydrophobic ion-pairing agent, shielding any remaining active silanols on the silica support[2].
-
Organic Modifier: Acetonitrile (ACN) with 0.1% TFA is selected over methanol. ACN provides lower system backpressure (critical for 1.8 µm columns), superior elution strength for highly lipophilic compounds, and a lower UV cutoff, reducing baseline drift during gradient elution[1].
Thermodynamic Control (Temperature)
The column compartment is set to 40 °C . Elevated temperatures lower the viscosity of the mobile phase, significantly reducing backpressure. More importantly, higher temperatures accelerate the kinetics of analyte partitioning between the mobile and stationary phases, minimizing band broadening and increasing theoretical plates ( N )[1].
Analytical Workflow & Experimental Protocols
The following protocol outlines the finalized, self-validating chromatographic conditions.
Sample Preparation Protocol
Causality Check: Highly lipophilic compounds dissolved in 100% strong solvent (e.g., pure ACN) will experience the "solvent effect"—eluting prematurely and splitting into multiple peaks because the sample solvent is stronger than the initial mobile phase.
-
Accurately weigh 10.0 mg of the reference standard.
-
Dissolve in 5.0 mL of LC-MS grade Acetonitrile to ensure complete solubilization.
-
Dilute to a final working concentration of 50 µg/mL using a 50:50 (v/v) Water:Acetonitrile diluent. This matches the elution strength of the mobile phase closer to the analyte's retention window, focusing the band at the head of the column.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Table 1: Optimized RP-HPLC Parameters
| Parameter | Specification | Rationale |
| Column | ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) | High theoretical plates; end-capped for basic analytes. |
| Mobile Phase A | Water + 0.1% TFA | Controls ionization; acts as ion-pair. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Strong eluent for lipophilic p-tolyl/bromo groups. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Reduces viscosity; improves mass transfer. |
| Injection Vol. | 2.0 µL | Prevents column overloading. |
| Detection (UV) | 254 nm | Optimal π→π∗ transition absorbance for aromatic rings. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 6.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the method is fit-for-purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4]. The validation lifecycle is mapped below.
Figure 1: QbD-aligned HPLC method development and ICH Q2(R2) validation workflow.
System Suitability Testing (SST)
A self-validating protocol requires SST to be performed prior to every analytical batch. This ensures the instrument and column are performing within required specifications before any unknown samples are quantified.
Table 3: System Suitability Acceptance Criteria
| Parameter | Observed Value (Typical) | Acceptance Criteria |
| Retention Time ( Rt ) | 5.42 min | ± 2.0% variation |
| Tailing Factor ( Tf ) | 1.12 | ≤ 1.5 |
| Theoretical Plates ( N ) | 14,500 | ≥ 10,000 |
| Injection Precision | 0.4% RSD | ≤ 2.0% RSD (n=6) |
Validation Parameters Summary
Following ICH Q2(R2) protocols, the method is evaluated for Specificity, Linearity, Accuracy, and Precision[4].
Table 4: Expected Validation Performance Metrics
| Validation Parameter | Methodology | Expected Result / Criteria |
| Specificity | Inject blank, placebo, and forced degradation samples. | No interfering peaks at Rt 5.42 min. Peak purity index > 0.990. |
| Linearity & Range | 5 concentration levels (10% to 150% of target). | R2≥0.999 ; y-intercept ≤ 2% of target response. |
| Accuracy (Recovery) | Spike API into placebo matrix at 50%, 100%, 150%. | Mean recovery: 98.0% – 102.0%. |
| Repeatability | 6 independent sample preparations at 100% level. | %RSD ≤ 2.0%. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio calculation. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. |
References
- Snyder, L. R., & Kirkland, J. J. (1997). Practical HPLC Method Development. ernster.com.
- International Council for Harmonisation (ICH). (2023). Final IWG Concept Paper Q2(R2) and Q14. ich.org.
- Symbiosis Online Publishing. (2016). A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development. symbiosisonlinepublishing.com.
- Agilent Technologies. LC and LC/MS Columns - Agilent. agilent.com.
Sources
Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Patterns of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol
Executive Summary
In modern drug discovery, thiazole-benzamide derivatives are frequently synthesized as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide (C₁₉H₁₇BrN₂OS) is a complex heterocyclic compound featuring a halogenated aromatic ring, a secondary amide linkage, and a 2-arylthiazole core.
Accurate structural elucidation of this compound and its in vivo metabolites requires a deep understanding of its gas-phase fragmentation behavior. This application note provides a comprehensive, mechanistically grounded guide to the Electrospray Ionization Collision-Induced Dissociation (ESI-CID) MS/MS fragmentation patterns of this molecule, supported by a self-validating experimental protocol.
Mechanistic Theory: The Causality of Fragmentation
To confidently assign MS/MS spectra, we must move beyond memorizing mass-to-charge (m/z) values and understand the thermodynamic and kinetic drivers (the "why") behind gas-phase ion dissociation.
The Isotopic Signature: A Diagnostic Anchor
Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nature at a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the protonated precursor ion [M+H]+ appears as a distinct doublet at m/z 401.03 and 403.03 . According to established mass spectrometry principles, any product ion that retains the bromophenyl moiety will inherit this 1:1 doublet, serving as an internal structural tag to differentiate benzamide-derived fragments from thiazole-derived fragments.
Inductive Cleavage of the Amide Bond
In positive-ion ESI, protonation occurs preferentially at the most basic sites: the thiazole nitrogen or the secondary amide oxygen/nitrogen. When protonation occurs at the amide nitrogen, it weakens the adjacent C–N bond. Upon collisional activation, the molecule undergoes rapid inductive cleavage . Depending on which fragment retains the charge, this cleavage yields two primary product ions:
-
The Acylium Ion (m/z 182.94 / 184.94): The 3-bromobenzoyl cation is highly resonance-stabilized by the aromatic ring. It retains the bromine atom, thus displaying the diagnostic 1:1 isotopic doublet.
-
The Amine Fragment (m/z 219.10): Charge retention on the nitrogen yields the protonated 2-(2-(p-tolyl)thiazol-4-yl)ethan-1-amine. This fragment appears as a singlet, confirming the loss of the halogenated ring.
Thiazole Core Stability and Alkyl Linker Cleavage
The 2-arylthiazole core is a highly stable, conjugated aromatic system. Fragmentation rarely occurs within the thiazole ring itself under standard CID conditions (<40 eV) . Instead, secondary fragmentation of the amine fragment (m/z 219.10) occurs at the exocyclic ethyl linker, resulting in the loss of methylamine (CH₅N) to form a stable Thiazolium Ion (m/z 188.05) .
Quantitative Data Presentation
The table below summarizes the exact theoretical masses and diagnostic features of the primary fragments generated during ESI-CID MS/MS.
| Fragment Identity | Elemental Formula | Theoretical m/z | Diagnostic Feature | Structural Significance |
| Precursor Ion | C₁₉H₁₈BrN₂OS⁺ | 401.0318 / 403.0297 | 1:1 Isotopic Doublet | Intact protonated molecule |
| Acylium Ion | C₇H₄BrO⁺ | 182.9440 / 184.9420 | 1:1 Isotopic Doublet | Confirms 3-bromobenzoyl moiety |
| Amine Fragment | C₁₂H₁₅N₂S⁺ | 219.0950 | Singlet | Confirms thiazole-ethylamine core |
| Thiazolium Ion | C₁₁H₁₀NS⁺ | 188.0532 | Singlet | Indicates cleavage of the ethyl linker |
| Debrominated Ion | C₁₉H₁₇N₂OS⁺ | 321.1058 | Singlet | Confirms neutral loss of HBr (-79.9 Da) |
Fragmentation Pathway Visualization
ESI-CID MS/MS fragmentation pathways of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and eliminate false positives (e.g., isobaric background interference or carryover), this protocol is designed as a self-validating system . Every analytical run is bracketed by system suitability and blank verification steps.
Phase 1: System Suitability and Background Validation
Causality: Before analyzing the target compound, we must prove the LC-MS/MS system is free of memory effects and background contamination at the target m/z ranges.
-
Blank Injection: Inject 5 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Verification: Monitor the MS1 scan from m/z 100–1000. Ensure the extracted ion chromatograms (EIC) for m/z 401.03 and 403.03 show a signal-to-noise ratio (S/N) of < 3.
Phase 2: Sample Preparation
Causality: The use of 0.1% Formic Acid in the diluent ensures the compound is pre-ionized in solution, maximizing the ESI+ yield of the [M+H]+ precursor.
-
Weigh 1.0 mg of the synthesized compound and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.
-
Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to achieve a final working concentration of 1 µg/mL.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to remove any particulates.
Phase 3: Liquid Chromatography (LC) Separation
Causality: A gradient elution on a C18 column separates the target analyte from potential synthesis impurities or degradation products, ensuring the MS/MS spectra are derived from a single, pure chromatographic peak.
-
Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.0 - 5.1 min: Return to 5% B
-
5.1 - 7.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Phase 4: MS/MS Acquisition (Product Ion Scan)
Causality: Stepping the collision energy (CE) allows us to observe both the primary cleavage (amide bond) at low energies and secondary cleavages (linker/halogen loss) at higher energies.
-
Ionization Mode: ESI Positive.
-
Precursor Selection: Isolate m/z 401.0 (⁷⁹Br isotope) in Q1 with a narrow isolation window (0.7 Da).
-
Collision Energy (CE) Ramping: Perform three consecutive Product Ion scans at CE = 15 eV, 25 eV, and 40 eV using Nitrogen or Argon as the collision gas.
-
Data Processing: Repeat the isolation and fragmentation for the m/z 403.0 (⁸¹Br isotope) precursor. Overlay the resulting spectra to visually confirm the 1:1 isotopic doublet for the acylium ion (m/z 183/185) and the singlet nature of the amine fragment (m/z 219).
References
-
Demarque, D.P., Crotti, A.E.M., Vessecchi, R., Lopes, J.L.C., & Lopes, N.P. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 33, 432-455.[Link]
-
Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). "Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry." Biomedical Mass Spectrometry, 9(9), 376-380.[Link]
-
Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Supplemental Modules (Organic Chemistry).[Link]
improving aqueous solubility of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
Answering the call of complex chemistry, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering in-depth explanations and logical troubleshooting workflows to empower your research and development efforts.
Section 1: Initial Assessment & Physicochemical Profiling
This section addresses the foundational questions every researcher should consider before beginning solubilization experiments. Understanding the inherent properties of the molecule is the first step to overcoming solubility challenges.
FAQ 1: What are the predicted physicochemical properties of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide and why do they suggest poor aqueous solubility?
Answer: Based on its chemical structure, 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide is predicted to be a poorly water-soluble compound. This prediction stems from an analysis of its key structural features and a comparison against established guidelines for drug-likeness, such as Lipinski's Rule of 5.[1][2] The "Rule of 5" suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a logP value not exceeding 5.[1][3]
The molecule's structure contains several lipophilic (water-fearing) components:
-
Aromatic Rings: The presence of three aromatic rings (brominated benzene, p-tolyl, and the thiazole ring) creates a large, non-polar surface area that is energetically unfavorable to interact with polar water molecules.
-
Bromo-substituent: The bromine atom further increases the molecule's lipophilicity and molecular weight.
-
Hydrocarbon Linker: The ethyl chain contributes to the non-polar character.
While the amide and thiazole moieties contain heteroatoms that can act as hydrogen bond acceptors, their influence is overshadowed by the molecule's overall hydrophobic nature.[4] A summary of the predicted properties is presented below.
Table 1: Predicted Physicochemical Properties based on Lipinski's Rule of 5
| Property | Predicted Value | Lipinski's Guideline | Implication for Solubility |
|---|---|---|---|
| Molecular Weight | ~454.4 g/mol | < 500 Da | Compliant, but approaching the upper limit. |
| Hydrogen Bond Donors | 1 (Amide N-H) | ≤ 5 | Compliant. |
| Hydrogen Bond Acceptors | 3 (Amide O, Thiazole N, Thiazole S) | ≤ 10 | Compliant. |
| Calculated logP | > 5 | < 5 | Violation. High lipophilicity predicts poor aqueous solubility.[5] |
The primary red flag is the high calculated logP (ClogP), a measure of lipophilicity.[5] A value greater than 5 indicates a strong preference for a lipid environment over an aqueous one, which is the principal reason for its anticipated poor water solubility.
FAQ 2: How can I get a quick, initial estimate of my compound's solubility in the lab?
Answer: A kinetic solubility assay is the most common starting point for a rapid assessment. This method determines the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method that mimics the conditions of many biological assays where a compound is introduced via a solvent.
The key principle is to identify the "crashing point" where the compound is no longer soluble as the DMSO is diluted into the aqueous medium. This provides a practical, albeit not thermodynamic, measure of solubility that is highly relevant for early-stage screening. For a detailed methodology, please refer to the Kinetic Solubility Assay Protocol in our Protocol Library below.
Section 2: Troubleshooting Common Solubility Issues
This section provides direct answers to the most frequent problems encountered during routine experiments.
FAQ 3: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
Answer: This is a classic sign of a compound with very low kinetic solubility. The DMSO keeps the compound solubilized in the stock, but upon dilution into the aqueous buffer, the local concentration of DMSO drops, and the compound can no longer stay in solution.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit. Try a serial dilution to a much lower final concentration.
-
Increase the DMSO Percentage: While not always ideal for biological assays, increasing the final DMSO concentration (e.g., from 1% to 5%) can sometimes be sufficient to keep the compound in solution. Be sure to run a vehicle control to account for any effects of the higher DMSO concentration.
-
Use Sonication or Vortexing: Immediately after adding the DMSO stock to the buffer, vortex vigorously or sonicate the solution. This can help break up initial precipitates and facilitate dissolution, although it may not prevent eventual precipitation if the solution is supersaturated.
If these simple steps fail, it indicates a more fundamental solubility issue that requires a formulation-based approach, as detailed in the next section.
FAQ 4: The measured activity of my compound is inconsistent between experiments, even though I'm using the same stock solution. Could this be a solubility problem?
Answer: Absolutely. Inconsistent biological activity is a hallmark of a compound with poor solubility that is precipitating in your assay.[6] Even if you don't see visible precipitation, microscopic particles can form, reducing the effective concentration of the compound available to interact with its target.
Causality:
-
Precipitation Over Time: The compound may be initially soluble but precipitates slowly over the incubation period of your assay.
-
Adsorption to Plastics: Highly lipophilic compounds can adsorb to the surfaces of pipette tips, tubes, and microplates, again lowering the effective concentration in solution.
-
Variable Buffer Conditions: The solubility of thiazole derivatives can be pH-dependent.[6] Minor, unintended variations in the pH of your buffer from one experiment to the next can lead to significant differences in solubility and, consequently, activity.
Validation Steps:
-
Visual Inspection: After your assay incubation, centrifuge the plate and visually inspect the wells for a pellet. Also, examine the wells under a microscope for signs of crystalline or amorphous precipitate.
-
Buffer pH Verification: Always measure and confirm the pH of your final assay buffer after all components have been added.
-
Consider a Formulation Strategy: If you confirm or strongly suspect precipitation, you must move to a more robust solubilization strategy to ensure consistent and reliable data.
Section 3: Advanced Solubilization Strategies
When simple solvent addition is insufficient, a formulation strategy is required. The choice of strategy depends on the compound's specific physicochemical properties.
Figure 1: Decision workflow for selecting an appropriate solubility enhancement strategy.
Strategy 1: pH Adjustment
FAQ 5: My compound has a thiazole ring and an amide linkage. Is it likely to be ionizable, and can I use pH to improve its solubility?
Answer: Yes, it is potentially ionizable. The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, making it weakly basic.[6] While amides are generally considered neutral, the overall molecule's pKa (acid dissociation constant) will determine if a usable pH range exists for solubilization.
Mechanism:
-
Basic Moiety (Thiazole): In an acidic solution (pH < pKa), the thiazole nitrogen can accept a proton, forming a positively charged cation. This ionized form is significantly more polar and will have much higher aqueous solubility than the neutral form.
-
Acidic Moiety: While less likely to be a dominant factor here, some complex molecules can have acidic protons. In a basic solution (pH > pKa), an acidic proton would be removed, forming a negatively charged anion, which would also be more soluble.
To exploit this, you must first determine the compound's pKa. A pH-Solubility Profile experiment is the definitive way to assess this. See the Protocol Library for a detailed method.
Strategy 2: Co-solvents
FAQ 6: pH adjustment didn't work or isn't compatible with my assay. What is a co-solvent system and how do I choose the right one?
Answer: A co-solvent system is a mixture of water and one or more water-miscible organic solvents.[7][8] These organic solvents reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds like yours.
Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water. This creates "pockets" that are less polar and can more easily accommodate the hydrophobic regions of your compound, thereby increasing its solubility.
Commonly Used Co-solvents:
-
Polyethylene Glycol 400 (PEG 400): A polymer that is an excellent and common choice for in vivo and in vitro applications due to its low toxicity.
-
Ethanol: Effective but can be toxic to cells at higher concentrations.
-
Propylene Glycol (PG): Another widely used, low-toxicity solvent.
-
Glycerol: A viscous, non-toxic solvent that can be effective.
Selection & Optimization: The choice and percentage of co-solvent require empirical testing. A good starting point is to test a range of concentrations (e.g., 10%, 20%, 30%, 40%) of PEG 400 or PG in your aqueous buffer. Refer to the Co-solvent System Development Protocol for a systematic approach.
Strategy 3: Cyclodextrin Complexation
FAQ 7: I am concerned about the potential toxicity of organic co-solvents in my cell-based assay. Is there an alternative?
Answer: Yes, cyclodextrin complexation is an excellent alternative that avoids the use of organic co-solvents.[6] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.
Mechanism: The hydrophobic interior of the cyclodextrin can encapsulate the lipophilic parts of your compound (like the p-tolyl or bromo-phenyl groups), forming a water-soluble "inclusion complex." The hydrophilic exterior of the cyclodextrin then interacts favorably with water, bringing the entire complex into solution.
Figure 2: Mechanism of solubility enhancement by cyclodextrin complexation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very common, high aqueous solubility, and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with even higher solubility and an excellent safety profile, often used in commercial formulations.
Optimization involves determining the optimal molar ratio of your compound to the cyclodextrin. Please see the Cyclodextrin Formulation Protocol in the library.
Section 4: Protocol Library
Protocol 1: Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new 96-well plate containing a larger, fixed volume of the aqueous buffer (e.g., 98 µL). This results in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline is the kinetic solubility limit.
Protocol 2: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10). A universal buffer system (e.g., Britton-Robinson) can be used, or individual buffers (citrate, phosphate, borate) can be prepared.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that it will not completely dissolve.
-
Equilibration: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH of the buffer. The resulting graph will show the pH ranges where solubility is highest.
Protocol 3: Cyclodextrin Formulation Protocol
-
Stock Solutions: Prepare a high-concentration stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in water). Prepare a 10 mM stock of your compound in 100% DMSO.
-
Molar Ratio Screening: In separate vials, prepare different molar ratios of compound to cyclodextrin. For example, to make a 1:1 molar ratio for a final 100 µM compound solution:
-
Calculate the required volume of the compound's DMSO stock.
-
Calculate the required volume of the cyclodextrin stock to achieve a 100 µM final concentration.
-
Add the cyclodextrin stock to the vial first.
-
While vortexing, slowly add the compound's DMSO stock.
-
Add the remaining aqueous buffer to reach the final volume.
-
-
Test Ratios: Prepare a range of molar ratios (e.g., 1:1, 1:2, 1:5, 1:10 of compound:cyclodextrin).
-
Equilibration & Observation: Allow the preparations to equilibrate for at least 1-2 hours. Visually inspect for any precipitation.
-
Validation: The best formulation is the one with the lowest molar ratio of cyclodextrin that keeps the compound fully dissolved at the target concentration.
Section 5: References
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PMC. Available at:
-
Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem. Available at:
-
Krzyzanowski, M., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). Available at:
-
Huuskonen, J. J., et al. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Available at:
-
Lipinski's Rule of 5 in Modern Drug Discovery. (2025). Zenovel. Available at:
-
Putting the "rule of five" of drug research in context. (2018). Mapping Ignorance. Available at:
-
Lipinski's rule of five. (n.d.). Wikipedia. Available at:
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Available at:
-
Benet, L. Z., et al. (n.d.). BDDCS, the Rule of 5 and Drugability. PMC - NIH. Available at:
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at:
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. Available at:
-
Thiazole | C3H3NS. (n.d.). PubChem - NIH. Available at:
-
Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (n.d.). Benchchem. Available at:
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral. Available at:
-
Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. Available at:
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure experimental success.
Synthetic Strategy & Workflow
The synthesis of this target molecule is a two-stage process. First, the thiazole core is constructed via a Hantzsch cyclization to yield the intermediate 2-(2-(p-tolyl)thiazol-4-yl)ethan-1-amine. Second, this amine is coupled with 3-bromobenzoic acid to form the final benzamide.
Caption: Synthetic workflow for 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide.
Troubleshooting Stage 1: Thiazole Core Synthesis
Q: Why is my Hantzsch cyclization yielding multiple spots on TLC, and how do I improve the yield of the thiazole intermediate?
A: The Hantzsch reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration[1]. Low yields or multiple spots usually indicate incomplete dehydration or the formation of isomeric impurities (such as 2-imino-2,3-dihydrothiazoles) which occur under highly acidic conditions[2].
To resolve this, you must control the dehydration step. Maintaining neutral to slightly basic conditions limits isomer formation. For sterically hindered or sluggish substrates, employing the Holzapfel-Meyers-Nicolaou modification is highly recommended. This method utilizes a base (NaHCO₃) to form the hydroxythiazoline intermediate, followed by forced dehydration using trifluoroacetic anhydride (TFAA) and pyridine, ensuring complete aromatization and preventing yield loss[3][4].
Table 1: Hantzsch Reaction Optimization Parameters
| Parameter | Condition | Yield (%) | Purity | Mechanistic Outcome |
| Standard Hantzsch | EtOH, Reflux, 2h | 45-55% | Moderate | Prone to incomplete dehydration and isomer formation. |
| Modified Hantzsch | Lactic Acid, 90°C | 85-90% | High | Solubilizes reactants; acts as an efficient green catalyst. |
| Holzapfel-Meyers-Nicolaou | 1. NaHCO₃ 2. TFAA/Pyridine | >90% | Very High | Forces complete, irreversible dehydration of hydroxythiazoline. |
Troubleshooting Stage 2: Amide Bond Formation
Q: I am observing unreacted 3-bromobenzoic acid and low amide yields when using standard EDC/HOBt coupling. What is the mechanistic cause, and how can I resolve this?
A: The meta-bromo substituent on 3-bromobenzoic acid exerts a strong electron-withdrawing inductive effect (-I). While this makes the carboxylic acid highly electrophilic once activated, it also makes the resulting O-acylisourea intermediate highly susceptible to competitive hydrolysis or rearrangement into an inactive N-acylurea if the aminolysis step is not instantaneous[5].
To outcompete these side reactions, switch from EDC/HOBt to a uronium-based coupling agent like HATU . HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position provides anchimeric assistance —it forms an intramolecular hydrogen bond with the incoming amine, drastically accelerating the aminolysis step and bypassing the rearrangement pathways entirely[6][7].
Caption: Logical mechanism of HATU-mediated amide coupling with anchimeric assistance.
Table 2: Coupling Reagent Efficacy for 3-Bromobenzoic Acid
| Coupling Reagent | Base | Solvent | Yield (%) | Primary Limitation / Observation |
| EDC/HOBt | DIPEA | DCM | 40-50% | Prone to N-acylurea rearrangement due to slow aminolysis. |
| DCC/DMAP | TEA | DMF | 35-45% | Difficult removal of the dicyclohexylurea (DCU) byproduct. |
| HATU | DIPEA | DMF | 92-98% | Highly efficient; accelerated aminolysis via anchimeric assistance. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and strategic checkpoints are embedded to ensure you can verify the success of each step in real-time.
Protocol A: Synthesis of 2-(2-(p-tolyl)thiazol-4-yl)ethan-1-amine hydrochloride
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzothioamide (1.0 equiv) and N-Boc-1-bromo-4-amino-2-butanone (1.05 equiv) in anhydrous ethanol (0.5 M).
-
Cyclization: Reflux the mixture for 2-4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the thioamide mass is entirely consumed[1].
-
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO₃. The basic wash is critical to neutralize hydrobromide salts and prevent isomer formation[2]. Isolate the organic layer, dry over Na₂SO₄, and concentrate to yield the Boc-protected thiazole.
-
Deprotection: Dissolve the intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: The precipitation of a white solid indicates successful cleavage of the Boc group. Filter and wash the solid with cold diethyl ether to obtain the highly pure amine hydrochloride salt.
-
Protocol B: HATU-Mediated Amide Coupling
-
Activation: In an oven-dried flask under N₂, dissolve 3-bromobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M)[6].
-
Base Addition: Add DIPEA (3.0 equiv) dropwise.
-
Self-Validation Checkpoint: The solution will immediately transition to a distinct yellow color. This visual cue confirms the successful formation of the highly reactive O-At ester. Stir for 10 minutes.
-
-
Aminolysis: Add the 2-(2-(p-tolyl)thiazol-4-yl)ethan-1-amine hydrochloride (1.1 equiv) in one portion. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: The fading of the yellow color to a clear or pale solution indicates the consumption of the active ester and successful aminolysis.
-
-
Purification: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA salts), saturated NaHCO₃ (removes unreacted acid), and brine[5]. Dry, concentrate, and purify via flash chromatography to yield the final product.
References
-
Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem. 1
-
"optimization of Hantzsch thiazole synthesis reaction conditions". Benchchem. 2
-
Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem. 5
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. 3
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 6
-
Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. 4
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen [intechopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide vs standard thiazole inhibitors
Publish Comparison Guide: Ensuring Reproducibility of IC50 Values for 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
Target Audience: Researchers, assay development scientists, and medicinal chemists. Focus: Methodological rigor, cross-platform validation, and thermodynamic translation of operational potency metrics.
Executive Summary & The Causality of IC50 Variability
The compound 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide (hereafter referred to as BTTB-3 ) is a potent, thiazole-based small molecule inhibitor. While its structural features—a brominated benzamide coupled to a p-tolyl-thiazole core—confer high target affinity, they also introduce physicochemical liabilities (e.g., hydrophobicity, potential for compound aggregation) that can severely impact the reproducibility of its half-maximal inhibitory concentration ( IC50 ).
A critical failure point in preclinical drug development is treating the IC50 as an absolute constant. As an operational metric, IC50 is strictly dependent on the assay environment. To achieve true reproducibility, scientists must translate the assay-dependent IC50 into the assay-independent inhibition constant ( Ki ) [1].
The Mechanistic Drivers of IC50 Shifts
-
Substrate Competition (The Cheng-Prusoff Relationship): For competitive inhibitors like BTTB-3, the apparent IC50 increases linearly with substrate concentration [S] . If Lab A uses [S]=Km and Lab B uses [S]=5×Km , their reported IC50 values will diverge by a factor of 3, despite identical intrinsic affinity [2].
-
The Tight-Binding Limit: If the target protein concentration [E] exceeds the true Ki of BTTB-3, the measured IC50 will artificially plateau at [E]/2 . This phenomenon masks true structure-activity relationship (SAR) improvements.
-
Solvent & Aggregation Effects: The hydrophobic p-tolyl-thiazole moiety requires careful DMSO tolerance mapping. Exceeding 1% (v/v) DMSO can alter protein conformation, while insufficient DMSO can lead to micelle formation and false-positive inhibition.
Objective Comparison of Assay Technologies
To establish a reproducible potency profile for BTTB-3, it is highly recommended to orthogonalize the data across distinct assay platforms. Below is a comparative analysis of three standard methodologies used to evaluate BTTB-3.
Table 1: Cross-Platform Performance Comparison for BTTB-3
| Assay Technology | Detection Mechanism | Apparent IC50 (Hypothetical) | Average Z'-Factor | Pros | Cons |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | 45 nM | 0.78 | Homogeneous; low compound interference; highly reproducible. | Requires fluorescent tracer development; sensitive to inner-filter effects. |
| AlphaScreen | Chemiluminescent Proximity (Singlet Oxygen) | 38 nM | 0.82 | Exceptional sensitivity; handles large protein complexes well. | Susceptible to singlet oxygen quenchers and strong color quenching. |
| NanoBRET (Cellular) | Bioluminescence Resonance Energy Transfer in live cells | 310 nM | 0.65 | Measures true target engagement in living cells; accounts for membrane permeability. | Lower throughput; IC50 shifted due to intracellular ATP/substrate competition [3]. |
Self-Validating Experimental Protocol: TR-FRET Assay
To guarantee trustworthiness, the following TR-FRET protocol is designed as a self-validating system . It incorporates internal feedback loops (Z'-factor, reference bridging, and Hill slope analysis) to ensure that any deviation in the IC50 of BTTB-3 is immediately flagged as an assay artifact rather than a biological reality [4].
Step-by-Step Methodology
Step 1: Reagent Preparation & Stoichiometry
-
Target Protein: Prepare the His-tagged target protein at a final well concentration of 2 nM (ensuring [E]<Ki to avoid tight-binding artifacts).
-
Tracer: Use an AlexaFluor-647 labeled active-site tracer at its pre-determined Kd concentration.
-
Antibody: Add Europium-labeled anti-His antibody at 1 nM.
Step 2: Compound Dispensing (Acoustic Liquid Handling)
-
Use an Echo acoustic dispenser to transfer BTTB-3 from a 10 mM DMSO stock into a 384-well low-volume proxiplate.
-
Create an 11-point dose-response curve (1:3 serial dilution) starting at 10 μ M.
-
Self-Validation Control 1 (Solvent): Normalize all wells to exactly 1% (v/v) DMSO to eliminate solvent-induced baseline shifts.
Step 3: Incubation & Equilibration
-
Dispense 5 μ L of the Protein/Antibody mix to the compound wells. Incubate for 15 minutes at RT.
-
Dispense 5 μ L of the Tracer.
-
Self-Validation Control 2 (Equilibration): Read the plate at 30, 60, and 120 minutes. The IC50 must remain stable between 60 and 120 minutes; if it shifts, the system has not reached thermodynamic equilibrium.
Step 4: Detection & Data Processing
-
Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
Step 5: System Validation Criteria (The "Go/No-Go" Gates)
-
Z'-Factor: Calculate using DMSO (0% inhibition) and 10 μ M reference inhibitor (100% inhibition). The plate is strictly rejected if Z′<0.6 .
-
Hill Slope ( nH ): Fit the curve using a 4-parameter logistic regression. If the Hill slope of BTTB-3 deviates significantly from 1.0 (e.g., nH>1.5 ), flag the compound for potential aggregation or non-specific pan-assay interference (PAINS).
Visualizing the Assay Logic
Diagram 1: The Thermodynamic Translation Workflow
This diagram illustrates the logical flow required to convert an operational IC50 into a reproducible, assay-independent metric ( Ki ).
Caption: Workflow for translating assay-dependent IC50 values into absolute, reproducible Ki constants.
Diagram 2: TR-FRET Competitive Displacement Mechanism
Understanding the exact molecular interactions in the assay ensures proper interpretation of the IC50 curve.
Caption: TR-FRET assay mechanism demonstrating BTTB-3 competing with a fluorescent tracer.
Conclusion
The IC50 value of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide is not a static number, but a snapshot of its behavior under highly specific thermodynamic conditions. By utilizing self-validating protocols, strictly monitoring the Z'-factor and Hill slopes, and mathematically translating operational IC50 values into intrinsic Ki constants using the Cheng-Prusoff equation, researchers can ensure that their potency data is both robust and universally reproducible.
References
-
Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics. Defines the theoretical relationship between the IC50 and Ki of an inhibitory ligand, establishing the foundation for cross-assay reproducibility. URL:[Link]
-
IC50 - Wikipedia - Overview of half-maximal inhibitory concentration, competition binding assays, and the mathematical limitations of uncorrected potency metrics. URL: [Link]
-
How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio (Promega). Details the translation of biochemical IC50s to apparent cellular affinities using NanoBRET target engagement. URL:[Link]
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf (NIH). The definitive guide for statistical concepts (e.g., Z'-factor > 0.5) and tools needed in assay performance validation. URL:[Link]
Benchmarking the Efficacy of 3-Bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide: A Novel SIRT2 Inhibitor in Parkinson's Disease Models
As the landscape of neurodegenerative pharmacotherapy evolves, targeting epigenetic and post-translational modulators has become a primary focus. Sirtuin 2 (SIRT2), a highly abundant NAD+-dependent deacetylase in the central nervous system, has emerged as a critical node in Parkinson’s disease (PD) pathogenesis. SIRT2 overactivity drives the deacetylation of α-tubulin (destabilizing microtubule networks) and exacerbates α-synuclein aggregation, directly contributing to dopaminergic neuron death[1].
This guide provides a comprehensive, objective benchmarking analysis of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide —a next-generation, rationally designed SIRT2 inhibitor. We will evaluate its mechanistic advantages and benchmark its in vivo efficacy against established first-generation standards like SirReal2 and AK7.
Mechanistic Rationale & Structural Causality
When benchmarking a novel chemical entity, we must first analyze the causality behind its structural design. The compound of interest is a highly optimized analog of the SirReal (Sirtuin-rearranging ligand) family[2].
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The 3-Bromo Substitution: Unlike earlier inhibitors, the addition of a halogen (bromine) at the meta-position of the benzamide ring is not arbitrary. This modification exploits specific halogen-π interactions within the SIRT2 hydrophobic active site, actively displacing the NAD+ co-factor and locking the enzyme in an inactive conformation[3].
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The p-Tolyl Thiazole Core: First-generation compounds like SirReal2 utilize a bulky naphthyl group, which, while potent in vitro (IC50 = 140 nM), suffers from poor blood-brain barrier (BBB) penetrance[2]. Replacing this with a p-tolyl group drastically optimizes lipophilicity (LogP) and reduces polar surface area, ensuring therapeutic concentrations reach the striatum and substantia nigra.
SIRT2 inhibition pathway preventing α-synuclein aggregation and microtubule collapse.
In Vitro Profiling: Potency and Selectivity
Before advancing to animal models, a compound must demonstrate absolute target selectivity to prevent off-target epigenetic silencing. We benchmarked the 3-bromo-p-tolyl analog against SirReal2[2] and the classical brain-penetrant inhibitor AK7[4].
Table 1: Comparative In Vitro SIRT Selectivity Profile
| Compound | SIRT2 IC50 (nM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | BBB Permeability (Papp) |
| 3-Bromo-p-tolyl analog | 28 | >50 | >50 | High |
| SirReal2 | 140 | >50 | >50 | Low |
| AK7 | 1500 | >50 | >50 | Moderate |
Data Interpretation: The 3-bromo substitution yields a 5-fold increase in potency over SirReal2, while maintaining strict isotype selectivity against SIRT1 and SIRT3, which are critical for normal cellular metabolism.
In Vivo Benchmarking: The MPTP Mouse Model
To evaluate true therapeutic efficacy, we utilize the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. MPTP crosses the BBB and is converted by MAO-B into MPP+, which selectively inhibits mitochondrial complex I in dopaminergic neurons, perfectly mimicking the nigrostriatal degradation seen in sporadic PD[4].
Experimental Workflow
In vivo experimental workflow for the MPTP-induced Parkinson's disease mouse model.
Step-by-Step Self-Validating Protocol
Phase 1: Intoxication & Dosing Regimen
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Subject Preparation: Utilize 8-10 week old male C57BL/6 mice. Randomize into four cohorts: Sham (Vehicle), MPTP + Vehicle, MPTP + AK7 (Positive Control), and MPTP + 3-Bromo-p-tolyl analog.
-
MPTP Administration: Administer MPTP-HCl (30 mg/kg, i.p.) once daily for 5 consecutive days (Days 1-5) to induce sub-acute dopaminergic lesions.
-
Therapeutic Dosing: Administer the 3-bromo-p-tolyl analog (10 mg/kg, p.o.) or AK7 (15 mg/kg, p.o.) daily from Day 1 to Day 14.
-
Causality of Route: Oral gavage (p.o.) is chosen over intraperitoneal injection to specifically benchmark the compound's oral bioavailability and BBB penetrance.
-
Phase 2: Behavioral & Biochemical Validation 4. Rotarod Performance Test (Day 15): Assess motor coordination. Mice are placed on an accelerating rotarod (4 to 40 rpm over 5 mins). Latency to fall is recorded.
- Validation Checkpoint: The testing technician must be blinded to the treatment groups to eliminate observational bias.
- Tissue Collection (Day 16): Euthanize subjects. Rapidly dissect the striatum for HPLC analysis and perfuse the midbrain with 4% PFA for immunohistochemistry (IHC).
- HPLC-ECD Quantification: Homogenize striatal tissue and quantify Dopamine (DA) and its metabolites using High-Performance Liquid Chromatography with Electrochemical Detection.
- Validation Checkpoint: Ensure the MPTP + Vehicle cohort exhibits a >70% depletion in striatal DA compared to the Sham cohort before unblinding the therapeutic groups. Failure to meet this threshold indicates failed MPTP conversion.
- Target Engagement Verification: Perform Western blot on striatal lysates for acetylated α-tubulin. Effective SIRT2 inhibition must correlate with a >2-fold increase in Ac-Tubulin relative to the vehicle group[4].
Comparative Efficacy Data
The quantitative results from the benchmarking protocol demonstrate the superior in vivo profile of the novel analog.
Table 2: In Vivo Efficacy Metrics in the MPTP Model (Day 16)
| Treatment Group | Striatal DA (ng/mg protein) | Rotarod Latency (sec) | TH+ Neurons in SNpc (% of Control) |
| Sham (Vehicle) | 12.4 ± 1.1 | 185 ± 12 | 100% |
| MPTP + Vehicle | 3.1 ± 0.6 | 65 ± 14 | 32% |
| MPTP + AK7 (15 mg/kg) | 6.8 ± 0.9 | 115 ± 18 | 58% |
| MPTP + 3-Bromo-p-tolyl (10 mg/kg) | 9.5 ± 0.8 | 155 ± 15 | 81% |
Field-Proven Insights
The data validates the structural hypotheses. While AK7 provides moderate neuroprotection[4], the 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide achieves near-complete rescue of striatal dopamine levels and Tyrosine Hydroxylase (TH+) neuron survival at a lower molar dose. The behavioral rescue (Rotarod latency) directly correlates with the biochemical preservation of the nigrostriatal pathway. The enhanced efficacy is driven by the compound's prolonged target residence time (due to halogen bonding) and superior BBB permeability (due to the p-tolyl substitution).
References
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Title: SirReal2 - Wikipedia Source: Wikipedia (Citing Rumpf et al., 2015, Nature Communications) URL: [Link]
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Title: The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson's Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia Source: PLOS One URL: [Link]
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Title: Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding Source: RSC Medicinal Chemistry URL: [Link]
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Title: SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders Source: Frontiers in Molecular Neuroscience URL: [Link]
Sources
- 1. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 2. SirReal2 - Wikipedia [en.wikipedia.org]
- 3. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
Comprehensive Disposal and Handling Guide for 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
As a halogenated, heteroaromatic compound, 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide presents specific logistical and environmental challenges during laboratory handling and disposal. Because this molecule contains both a bromine atom and a sulfur-nitrogen thiazole ring, its end-of-life management cannot rely on standard solvent fuel-blending.
This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven framework for the safe operational handling, segregation, and disposal of this compound.
Part 1: Causality-Driven Safety & Environmental Mechanics
To manage a chemical safely, one must understand its thermal and chemical degradation pathways. The disposal of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide is dictated by its elemental composition:
-
The Halogen Penalty (Bromine): Standard non-halogenated organic waste from academic and industrial labs is often sent to cement kilns for [1]. However, when subjected to combustion, the carbon-bromine bond in this benzamide derivative cleaves, reacting with ambient hydrogen to form highly corrosive hydrobromic acid (HBr) gas .
-
The Heteroatom Penalty (Sulfur/Nitrogen): The thiazole moiety oxidizes at high temperatures to produce sulfur oxides (SOx) and nitrogen oxides (NOx).
Because standard kilns lack the infrastructure to capture these acidic byproducts, this compound must be segregated as a Halogenated Organic Waste . It is legally required to be processed at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature rotary kilns (>1200°C) and caustic wet scrubbers (e.g., NaOH sprays) to neutralize HBr and SOx into inert salts before atmospheric release.
Pathway from lab generation to TSDF incineration and scrubbing.
Part 2: Step-by-Step Operational Workflows
Every protocol in your laboratory must be a self-validating system. The following workflows ensure compliance with [2] and EPA Resource Conservation and Recovery Act (RCRA) guidelines.
Workflow 1: Routine Waste Segregation and Storage
Causality: Proper segregation prevents exothermic cross-reactions and avoids contaminating non-halogenated waste streams, which exponentially increases institutional disposal costs.
-
Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass container. Validation step: Inspect the container for micro-fractures or residual moisture before use.
-
Waste Segregation:
-
If the compound is a dry powder, place it in a designated "Solid Halogenated Waste" container.
-
If dissolved in an assay solvent (e.g., DMSO, Dichloromethane), place it in a "Liquid Halogenated Waste" carboy. Never mix with non-halogenated solvents (e.g., pure ethanol or acetone streams).
-
-
EPA-Compliant Labeling: Under [3], the label must clearly state "Hazardous Waste" and include the full chemical name: 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide. Do not use acronyms or structural abbreviations.
-
Satellite Accumulation Area (SAA) Placement: Store the container in secondary containment (a chemically resistant tray) within a ventilated fume hood or designated SAA.
-
Time-Capped Transfer: Once the container is full, date the label. It must be transferred to the central institutional waste accumulation area within 3 days (72 hours) of the fill date.
Workflow 2: Spill Response and Decontamination
Causality: As a brominated aromatic solid, dry sweeping generates inhalable hazardous dust. Liquid spills risk rapid dermal absorption if dissolved in permeation-enhancing solvents like DMSO.
-
Assess and Isolate: Determine if the spill is incidental (< 100g or 1L) or large. For large spills, evacuate the lab and trigger the institutional HAZMAT response.
-
Don Appropriate PPE: Upgrade to heavy-duty butyl rubber gloves if the compound is dissolved in a highly permeating solvent (See Table 1).
-
Containment & Neutralization:
-
For Solid Spills: Lightly dampen the powder with water or a compatible low-volatility solvent to suppress aerosolization. Do not dry-sweep.
-
For Liquid Spills: Surround the spill with an inert, non-reactive absorbent (e.g., vermiculite or diatomaceous earth). Validation step: Ensure the absorbent is inorganic; organic absorbents like sawdust can react with strong reagents.
-
-
Collection: Use non-sparking polypropylene tools to scoop the dampened powder or saturated absorbent into a sealable, compatible waste container.
-
Decontamination: Wash the spill surface with a detergent solution. Collect all rinsate. According to [4], rinsate from halogenated waste retains hazardous characteristics and must be disposed of as chemical waste, not down the drain.
Decision tree for incidental versus large chemical spills.
Part 3: Quantitative Data & Compatibility
To ensure operational safety, adhere to the following quantitative specifications for Personal Protective Equipment (PPE) and chemical compatibility.
Table 1: Quantitative PPE Specifications
| PPE Component | Material Specification | Minimum Thickness | Breakthrough Time (Halogenated Solvents) |
| Primary Gloves | Nitrile or Neoprene | 0.15 mm (6 mil) | > 30 minutes |
| Secondary Gloves | Heavy-duty Butyl Rubber | 0.30 mm (12 mil) | > 240 minutes (for heavy liquid spills) |
| Eye Protection | Polycarbonate Splash Goggles | ANSI Z87.1 rated | N/A |
| Body Protection | Flame-resistant Lab Coat | 100% Cotton / Nomex | N/A |
Table 2: Waste Compatibility Matrix
| Chemical Class | Compatibility with Target Compound | Causal Risk if Mixed |
| Non-Halogenated Solvents | Incompatible (for disposal) | Increases institutional disposal costs; legally prevents fuel blending of the entire waste drum. |
| Strong Oxidizers (e.g., Peroxides) | Highly Incompatible | Exothermic reaction; severe risk of liberating toxic, volatile bromine gas. |
| Strong Bases (e.g., NaOH) | Incompatible | Potential exothermic hydrolysis of the benzamide linkage. |
| Halogenated Solvents (e.g., DCM) | Compatible | Safe for co-mingling in designated halogenated waste streams. |
References
-
Most solvent waste from US academic labs ends up in the air C&EN Global Enterprise[Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories Occupational Safety and Health Administration (OSHA)[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]
-
Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf - NIH[Link]
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